6-o-Tolylquinazolin-2-amine
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Overview
Description
6-o-tolylquinazolin-2-amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-o-tolylquinazolin-2-amine typically involves the reaction of o-toluidine with anthranilic acid derivatives under specific conditions. One common method is the cyclization of o-toluidine with isatoic anhydride in the presence of a base, such as sodium hydroxide, to form the quinazoline ring .
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often employs green chemistry principles. For example, the use of aqueous hydrotropic solutions as a medium for the synthesis of quinazolinone derivatives has been reported. This method is efficient, economical, and environmentally friendly, providing good yields in a short time .
Chemical Reactions Analysis
Types of Reactions
6-o-tolylquinazolin-2-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinazoline derivatives into their corresponding amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include quinazoline oxides, substituted quinazolines, and reduced amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-o-tolylquinazolin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tyrosine-protein kinase Lck, which plays a role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar structure but lacking the o-tolyl group.
2-aminobenzamide: Another quinazoline derivative with different substituents on the ring.
Uniqueness
6-o-tolylquinazolin-2-amine is unique due to the presence of the o-tolyl group, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other quinazoline derivatives and contributes to its specific properties .
Properties
Molecular Formula |
C15H13N3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
6-(2-methylphenyl)quinazolin-2-amine |
InChI |
InChI=1S/C15H13N3/c1-10-4-2-3-5-13(10)11-6-7-14-12(8-11)9-17-15(16)18-14/h2-9H,1H3,(H2,16,17,18) |
InChI Key |
RAWAQXBVMDKSIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC3=CN=C(N=C3C=C2)N |
Origin of Product |
United States |
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